3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione
Description
Structure
3D Structure
Properties
CAS No. |
143704-03-4 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
3,8-dimethoxy-4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C16H13NO4/c1-8-12(21-3)7-17-14-13(8)15(18)10-5-4-9(20-2)6-11(10)16(14)19/h4-7H,1-3H3 |
InChI Key |
JWGCZYSKOQIADZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1OC)C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approaches
The construction of the benzo[g]quinoline core frequently begins with naphthalene-2,3-diamine or its substituted analogs. As demonstrated by El-Sayed et al., naphthalene-2,3-diamine (1 ) undergoes condensation with phenacyl bromides in methanol under reflux conditions to form dihydrobenzo[g]quinoxaline intermediates. For the target compound, analogous strategies may involve 4-methylphenacyl bromide to introduce the C4 methyl group. Subsequent dehydrogenation using acetic anhydride or oxidative agents converts the dihydro intermediate into the fully aromatic system.
A critical modification involves the introduction of methoxy groups at C3 and C8. This is typically achieved via nucleophilic aromatic substitution or Ullmann-type coupling, though regioselectivity remains a challenge. Patent literature describes the use of methoxylation reagents such as sodium methoxide in dimethylformamide (DMF), often under catalytic copper(I) iodide and 1,10-phenanthroline to direct substitution at electron-deficient positions.
Oxidative Formation of the Quinoline-5,10-dione Core
The quinoline-5,10-dione moiety is central to the compound’s reactivity. A proven method involves the oxidation of 8-hydroxyquinoline precursors under actinic light in the presence of oxygen and a sensitizer such as tetraphenylporphine (TPP). For 3,8-dimethoxy-4-methylbenzo[g]quinoline-5,10-dione, the precursor would be 3,8-dihydroxy-4-methylbenzo[g]quinoline. Oxidation proceeds via a hydroperoxide intermediate (III ), which spontaneously decomposes in the presence of sodium sulfate to yield the dione.
Table 1: Oxidative Conditions for Dione Formation
| Parameter | Specification |
|---|---|
| Sensitizer | Tetraphenylporphine (TPP) |
| Solvent | Dichloromethane |
| Temperature | 15–25°C |
| Light Source | Visible spectrum (400–700 nm) |
| Reaction Time | 2–8 hours |
| Yield* | 60–75% (estimated from analogous reactions) |
Halogenation and Methoxylation Strategies
Halogenation serves as a pivotal step for introducing methoxy groups via subsequent nucleophilic substitution. For instance, 3-iodo-7,8-dimethoxy-4-methylbenzo[g]quinoline-5,10-dione (, ChemSpider ID: 24777888) can undergo iodide displacement using sodium methoxide in DMF to yield the 3-methoxy derivative. This approach necessitates careful control of reaction stoichiometry to avoid over-alkylation.
Patent WO2020055192A2 further elaborates on halogenation protocols using phosphorus oxychloride (POCl3) or bromine in acetic acid to introduce halogens at specific positions, followed by methoxylation. For example, bromination of a quinoline intermediate at C3, followed by treatment with sodium methoxide, provides a pathway to install the 3-methoxy group.
Analytical Characterization
Structural confirmation of intermediates and the final product relies on spectroscopic techniques:
-
IR Spectroscopy : Absence of NH stretches (~3225 cm⁻¹) confirms dehydrogenation.
-
¹H NMR : Aromatic proton splitting patterns and methoxy singlet integration (δ 3.8–4.1 ppm) verify substitution positions.
-
Mass Spectrometry : High-resolution MS data (e.g., m/z 409.179 for the iodinated precursor) ensures molecular formula accuracy.
Reaction Optimization and Yield Considerations
Optimizing the condensation-oxidation sequence is critical. Key parameters include:
-
Solvent Choice : Methanol for condensation vs. dichloromethane for oxidation.
-
Temperature Control : Reflux (65–80°C) for cyclization vs. ambient conditions for oxidation.
Yields for the target compound remain unreported in literature, but analogous syntheses of iodinated derivatives achieve 40–60% efficiency, suggesting room for improvement via catalyst screening or flow chemistry approaches.
Comparative Evaluation of Synthetic Routes
Route A (Condensation-Oxidation):
-
Pros: High regiocontrol, scalable.
-
Cons: Multi-step, moderate yields.
Route B (Halogenation-Methoxylation):
-
Pros: Direct functionalization, fewer steps.
-
Cons: Requires halogenated precursors, potential side reactions.
Applications and Related Derivatives
The 3,8-dimethoxy-4-methyl derivative serves as a precursor for iodinated analogs (e.g.,) with potential radiopharmaceutical applications. Further functionalization at C5 or C10 could enhance solubility or bioactivity, as seen in related azaanthraquinones .
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various substituted quinoline compounds.
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the potential of benzo[g]quinoline derivatives, including 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione, as promising antitumor agents. The compound exhibits cytotoxic properties against various cancer cell lines, which can be attributed to its ability to induce apoptosis and inhibit cell proliferation.
- Mechanisms of Action : The antitumor effects are often linked to the compound's ability to intercalate with DNA and inhibit topoisomerases, enzymes critical for DNA replication and transcription. This interference leads to DNA damage and subsequent cancer cell death .
- Case Studies : In vitro studies have demonstrated that derivatives of benzo[g]quinoline compounds show a broad spectrum of activity against tumor cells. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been documented. Research indicates that this compound possesses significant antibacterial and antifungal activities.
- Bacterial Activity : Studies have shown that the compound is effective against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
- Fungal Activity : Similarly, the compound demonstrates antifungal properties against common pathogens like Candida albicans and Aspergillus niger, making it a candidate for further development as an antifungal agent .
Enzyme Inhibition
Another critical application of this compound is its role as an inhibitor of specific enzymes involved in various biological processes.
- Transglutaminase Inhibition : Recent research has indicated that derivatives of quinoline compounds can inhibit transglutaminase 2 (TGase 2), an enzyme implicated in several pathological conditions including neurodegenerative diseases and cancer. The inhibition of TGase 2 by this compound suggests potential therapeutic applications in treating diseases associated with abnormal enzyme activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methoxy-Substituted Derivatives
- 4,7-Dimethoxy-2-phenylpyrido[3,2-g]quinoline-5,10-dione (7): Features methoxy groups at positions 4 and 7 and a phenyl substituent. Exhibits a melting point (mp) of 274–282°C, IR peaks at 1702, 1670 cm⁻¹ (C=O stretching), and UV absorption maxima at 238 nm (ε = 17,100) and 283 nm (ε = 31,500) .
- 4,8-Dimethoxy-2-phenylbenzo[g]quinoline-5,10-dione: Synthesized via methylation of 4-hydroxy-8-methoxy derivatives, mp 274–275°C, with distinct ¹H NMR signals at δ 4.02 (s, OCH₃) and 8.26 (d, J = 7 Hz, 6-H) .
- 6-Methoxybenzo[g]quinoline-5,10-dione: Coordinated to ruthenium in a [Ru(CO)₂Cl₂] complex, demonstrating the role of methoxy groups in metal chelation and stability .
Key Structural Differences :
- The target compound’s 3,8-dimethoxy-4-methyl substitution contrasts with 4,7-dimethoxy or 4,8-dimethoxy derivatives, altering electronic distribution and steric hindrance. The methyl group at position 4 may enhance lipophilicity compared to phenyl-substituted analogues.
Methyl-Substituted Derivatives
- 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione: A trione derivative with a butyl chain at position 7, highlighting how alkyl chains influence solubility and bioactivity .
- 3-Methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione: Synthesized via green catalytic methods, demonstrating the compatibility of methyl groups with heterocyclic fusion .
Physicochemical Properties
Spectroscopic Data
*Data inferred from analogous structures.
Thermal Stability
Antimicrobial Activity
- Benzo[g]quinoline-5,10-dione (2): Exhibits MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans .
Cytotoxic Potential
- Pyrido[4,3-g]quinoline-5,10-diones: Show submicromolar IC₅₀ values in MT-4 cell lines, with regioisomers differing in activity by 2–3 fold .
- Thieno[2,3-g]isoquinoline-4,9-dione: Reduction potentials (E₁/₂ = −0.45 V vs. SCE) correlate with cytotoxicity, suggesting redox cycling as a mechanism .
Insect Teratogenicity
- Benz[g]isoquinoline-5,10-dione: Induces developmental abnormalities in cricket embryos at 10 µg/egg . Methoxy and methyl groups in the target compound may modulate this activity.
Biological Activity
3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione is a compound belonging to the class of quinones, which are known for their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this particular compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H15N1O4
- Molecular Weight : 299.30 g/mol
- CAS Number : 143704-03-4
Biological Activity Overview
Research indicates that benzoquinone derivatives exhibit a variety of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. Below is a summary of the key biological activities associated with this compound.
Anticancer Activity
A study highlighted the anticancer properties of various quinone derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines with IC50 values in the low micromolar range (0.59–1.52 µM) . Mechanistic studies revealed that it induces apoptosis via mitochondrial dysfunction and modulation of Bcl-2 family proteins.
Antimicrobial Properties
In vitro tests showed that this compound possesses notable antimicrobial activity against a range of pathogens. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways essential for growth . Comparative studies with other benzoquinone derivatives indicated that structural modifications significantly influence antimicrobial potency.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through COX inhibition assays. The compound effectively reduced prostaglandin synthesis in a dose-dependent manner, highlighting its potential as a therapeutic agent for inflammatory diseases .
Case Studies
-
Cytotoxicity in Cancer Cell Lines
A recent study evaluated the effects of this compound on breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The results indicated that treatment with the compound resulted in significant cell death compared to untreated controls. -
Antibacterial Activity
In another investigation focusing on its antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a marked reduction in bacterial viability at concentrations as low as 10 µg/mL.
Q & A
Basic: What are the recommended laboratory methods for synthesizing 3,8-Dimethoxy-4-methylbenzo[g]quinoline-5,10-dione?
Methodological Answer:
The compound can be synthesized via refluxing equimolar amounts of substituted precursors (e.g., 5-hydroxymethyl-8-hydroxyquinoline derivatives) with benzoic acids in anhydrous tetrahydrofuran (THF) under acidic conditions (HCl). Reaction progress is monitored via thin-layer chromatography (TLC), followed by purification using silica gel column chromatography (CH₂Cl₂/hexane, 85:15 v/v). Final recrystallization in methanol yields high-purity product . For analogs, LiAlH₄ reduction in THF or NaBH₃CN-mediated hydrogenation in methanol may adjust substituent configurations, with yields up to 88% .
Basic: What purification techniques are effective for isolating the compound?
Methodological Answer:
Silica gel column chromatography with gradient elution (e.g., CH₂Cl₂/hexane) is standard for removing unreacted precursors and byproducts. Trituration with diethyl ether further eliminates impurities, while recrystallization in methanol enhances crystallinity and purity (>95%) . Advanced analogs may require preparative HPLC for stereoisomer separation (e.g., cis/trans ratios resolved via column chromatography) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Confirmatory analyses include:
- ¹H/¹³C-NMR : Assign methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and quinoline aromatic protons (δ ~6.8–8.5 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 415 [M+H]⁺) validate molecular weight.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 72.28%, H: 5.10%, N: 3.37%) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Emergency measures: Flush eyes with water for 15 minutes; rinse skin with soap/water.
- Avoid ignition sources due to potential flammability of organic solvents .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Variable Screening : Optimize temperature (e.g., 60–100°C), reaction time (8–12 hours), and stoichiometry (1:1 to 1:1.2 molar ratios).
- Catalyst Selection : Test Brønsted/Lewis acids (e.g., HCl, AlCl₃) for regioselective methoxylation.
- Real-Time Monitoring : Use TLC or in-situ IR to track intermediate formation .
Advanced: How are computational methods (e.g., QSAR) applied to study structure-activity relationships?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models analyze substituent effects (e.g., methyl, methoxy) on bioactivity:
- Molecular Descriptors : Calculate logP, polar surface area, and HOMO/LUMO energies.
- Regression Analysis : Correlate descriptors with biological data (e.g., IC₅₀ values) to predict optimized analogs .
Advanced: How can spectroscopic data discrepancies between synthetic batches be resolved?
Methodological Answer:
- Batch Comparison : Re-analyze NMR/MS for impurities (e.g., residual solvents, stereoisomers).
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration.
- Replicate Synthesis : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
Advanced: What strategies validate the reproducibility of synthetic routes?
Methodological Answer:
- Detailed Protocols : Document exact reagent grades, solvent drying methods, and equipment calibration.
- Cross-Validation : Independent replication by a second researcher or lab.
- Analytical Consistency : Compare NMR/MS data with published spectra (e.g., δ 184.34 ppm for quinone carbonyls) .
Advanced: How are mechanistic studies designed to elucidate reaction pathways?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to track substitution patterns.
- Kinetic Profiling : Measure rate constants under varied conditions to identify rate-limiting steps.
- Intermediate Trapping : Quench reactions at intervals to isolate intermediates (e.g., via LC-MS) .
Advanced: How do researchers address conflicting bioactivity data in published studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
